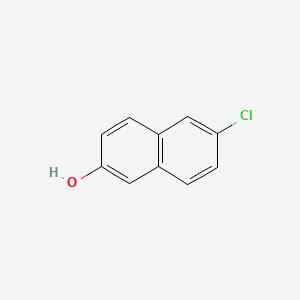

6-Chloro-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLYNLSYCPWZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193612 | |

| Record name | 6-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40604-49-7 | |

| Record name | 6-Chloro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40604-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040604497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40604-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTS99E7XKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloro-2-naphthol (CAS: 40604-49-7): A Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Chloro-2-naphthol, with the CAS number 40604-49-7, is a halogenated aromatic organic compound belonging to the naphthol family. Structurally, it is a naphthalene molecule substituted with a hydroxyl group at the 2-position and a chlorine atom at the 6-position. This compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and dye industries. Its chemical reactivity, governed by the electron-donating hydroxyl group and the electron-withdrawing chlorine atom on the naphthalene ring, makes it a versatile intermediate for a variety of chemical transformations.

This technical guide provides a comprehensive overview of the known properties, synthesis considerations, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While detailed biological activity data and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide summarizes its established chemical profile and its role as a key synthetic precursor.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 40604-49-7 | [1][2] |

| Molecular Formula | C₁₀H₇ClO | [1][2] |

| Molecular Weight | 178.62 g/mol | [2] |

| Appearance | Pale brown solid | [2] |

| Melting Point | 116.5 °C | [2] |

| Boiling Point | 254.41 °C (estimate) | [2] |

| Solubility | Poorly soluble in water. | [1] |

| pKa | 9.31 ± 0.40 (Predicted) | [1] |

Safety Information:

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during its handling and use.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Users should consult the full Safety Data Sheet (SDS) for comprehensive safety information and handling procedures.

Synthesis and Chemical Reactions

A generalized workflow for the synthesis of a halogenated naphthol derivative is depicted below.

This compound is primarily utilized as a precursor in the synthesis of more complex molecules. The hydroxyl and chloro substituents on the naphthalene ring provide reactive sites for various chemical modifications. For instance, it can be used in the synthesis of derivatives with potential biological activities, such as those investigated for anti-inflammatory or anticancer properties.[3][4] The general approach involves using this compound as a scaffold to build larger molecules with desired functionalities.

Applications in Drug Discovery and Development

Naphthol and its derivatives have attracted significant interest in medicinal chemistry due to their wide range of biological activities. While specific quantitative data for this compound is scarce, the broader class of naphthol-containing compounds has been investigated for various therapeutic applications.

As a Synthetic Intermediate:

The primary role of this compound in drug discovery is as a key intermediate.[5][6] Its structure can be incorporated into larger molecules to modulate their physicochemical properties, such as lipophilicity and electronic character, which can in turn influence their pharmacokinetic and pharmacodynamic profiles. For example, it can be a starting material for the synthesis of novel compounds that are then screened for biological activity against various targets.

The logical flow of utilizing a building block like this compound in a drug discovery program can be visualized as follows:

Potential Biological Activities of Naphthol Derivatives:

Studies on various substituted naphthols have revealed a range of biological activities, including:

-

Anticancer Properties: Certain aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic activity against cancer cell lines.[3]

-

Anti-inflammatory Effects: Naphthalene derivatives have been investigated for their ability to inhibit inflammatory responses in neutrophils.[7]

-

Antimicrobial and Antiviral Activities: The naphthalene scaffold is present in various compounds with demonstrated antibacterial, antifungal, and antiviral properties.[4]

It is important to note that these activities are reported for derivatives of naphthols and not for this compound itself. Further research would be required to determine if this compound or its direct derivatives possess any significant biological activity.

Experimental Protocols

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties. Its primary utility for researchers in drug discovery and development lies in its role as a starting material for the synthesis of more complex molecules with the potential for diverse biological activities. While direct and detailed data on its own biological effects and mechanisms of action are limited, the broader importance of the naphthol scaffold in medicinal chemistry suggests that this compound will continue to be a relevant compound for synthetic and pharmaceutical research. Future studies are needed to fully elucidate the biological profile of this compound and its derivatives.

References

Physical and chemical properties of 6-Chloro-2-naphthol

An In-depth Technical Guide to 6-Chloro-2-naphthol

Introduction

This compound, with the CAS number 40604-49-7, is a halogenated derivative of 2-naphthol. It serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1][2] Its chemical structure consists of a naphthalene core with a hydroxyl group at the 2-position and a chlorine atom at the 6-position. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and analytical characterization.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClO | [1][3][4] |

| Molecular Weight | 178.61 - 178.62 g/mol | [1][3][4][5] |

| Appearance | Pale brown solid | [1][5] |

| Melting Point | 116.5 °C | [1][5] |

| Boiling Point | 254.41 °C (rough estimate) | [1][5] |

| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1][5] |

| Solubility | Almost insoluble in water (0.093 g/L at 25 °C) | [3] |

| Storage Temperature | Room temperature, stored under nitrogen | [1][5] |

Computed and Chemical Properties

| Property | Value | Source(s) |

| pKa | 9.31 ± 0.40 (Predicted) | [1][5] |

| XLogP3-AA | 3.8 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [3][4] |

| Heavy Atom Count | 12 | [3] |

| Refractive Index | 1.4575 (estimate) | [1][5] |

| Monoisotopic Mass | 178.0185425 Da | [3][4] |

Spectral Data

Spectral data is crucial for the structural elucidation and purity assessment of this compound. While the full spectra are not provided here, the availability of various spectral analyses has been documented.

-

¹H NMR: Proton Nuclear Magnetic Resonance data is available for this compound and its derivatives, which helps in determining the proton environment in the molecule.[6][7]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance data provides information about the carbon skeleton of the molecule.[8][9]

-

IR Spectra: Infrared spectroscopy can be used to identify the functional groups present, such as the O-H and C-Cl bonds.[4]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[7]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below.

Synthesis of this compound

A common synthetic route to produce halo-substituted naphthols involves the halogenation of a naphthol precursor followed by reduction. While a direct protocol for this compound is not detailed, a representative procedure can be adapted from the synthesis of 6-bromo-2-naphthol.[10][11]

Step 1: Dibromination of 2-Naphthol

-

In a reaction vessel, dissolve 2-naphthol in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the 2-naphthol solution while maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time to yield 1,6-dibromo-2-naphthol.[11]

Step 2: Reduction to 6-Bromo-2-naphthol

-

To the solution containing 1,6-dibromo-2-naphthol, add water and heat the mixture.

-

Introduce a reducing agent, such as tin powder or iron powder, in portions.[10][11]

-

Continue heating until the reduction is complete.

-

Filter the hot solution to remove any unreacted metal.

-

Cool the filtrate and precipitate the product by adding it to cold water.

-

Collect the crude 6-bromo-2-naphthol by filtration.

A similar chlorination and reduction sequence would be expected to yield this compound.

Purification Protocol

-

The crude product can be washed with water to remove inorganic impurities.[10]

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of higher purity.[8]

-

The purified product should be dried under vacuum at a moderate temperature.

Analytical Workflow

The purity and identity of this compound can be confirmed using modern analytical techniques.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a suitable column (e.g., C18) to separate the compound from any impurities.[7]

-

Detection and Analysis: Use a UV detector to monitor the elution of the compound. For structural confirmation, a mass spectrometer (LC-MS) can be coupled to the chromatography system to obtain the mass-to-charge ratio of the analyte.[7]

-

Data Interpretation: Analyze the resulting chromatogram and mass spectrum to determine the purity and confirm the identity of this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: A logical workflow for the synthesis of this compound.

Caption: A typical analytical workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Classification: Acute toxicity (Oral, Category 4), Acute toxicity (Inhalation, Category 4), Serious eye damage (Category 1), Skin sensitization (Category 1), Short-term (acute) aquatic hazard (Category 1).

-

Signal Word: Danger

-

Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[12][13]

-

Handling: Avoid breathing dust.[12] Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

-

Ingestion: Clean mouth with water and get medical attention.[12]

-

References

- 1. This compound CAS#: 40604-49-7 [amp.chemicalbook.com]

- 2. This compound | 40604-49-7 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 40604-49-7 [m.chemicalbook.com]

- 6. 6-Chloro-2-naphthylsulfonyl chloride(102153-63-9) 1H NMR [m.chemicalbook.com]

- 7. 40604-49-7|2-Chloro-6-naphthol|BLD Pharm [bldpharm.com]

- 8. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 6-Chloro-2-naphthol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-naphthol, systematically named 6-chloronaphthalen-2-ol according to IUPAC nomenclature, is a halogenated aromatic alcohol. As a derivative of 2-naphthol, it serves as a crucial chemical intermediate and building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a chloro-substituent on a naphthalene scaffold, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance in pharmaceutical research and drug development. While specific biological and toxicological data for this compound are limited, its structural similarity to other biologically active naphthol derivatives suggests its potential as a valuable scaffold in medicinal chemistry.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound (CAS No: 40604-49-7) are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloronaphthalen-2-ol | [1] |

| Molecular Formula | C₁₀H₇ClO | [2] |

| Molecular Weight | 178.62 g/mol | [2] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 116.5 °C | [4] |

| Boiling Point | 254.41 °C (rough estimate) | [4] |

| Density | 1.333 ± 0.06 g/cm³ | [4] |

| pKa | 9.31 ± 0.40 (Predicted) | [2] |

| Solubility | Sparingly soluble in water (0.093 g/L at 25 °C) | [2] |

Synthesis of this compound

An alternative reported method involves the use of ene reductase enzymes for the aromatisation of tetralones and cyclohexanones to yield the desired product[5].

Below is a proposed workflow for a typical electrophilic chlorination synthesis.

Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is primarily governed by the nucleophilic character of the hydroxyl group and the susceptibility of the naphthalene ring to electrophilic substitution, though the ring is deactivated by the chloro substituent. The hydroxyl group can undergo O-alkylation, O-acylation, and other related transformations. The aromatic rings can participate in further substitution reactions, and the chloro-substituent can be displaced under certain conditions, particularly in transition metal-catalyzed cross-coupling reactions.

Representative Reaction: The Betti Reaction

A well-documented reaction involving the 2-naphthol scaffold is the Betti reaction, a one-pot multicomponent condensation of a 2-naphthol, an aldehyde, and an amine (or ammonia) to form an aminobenzylnaphthol. These products, known as Betti bases, are of interest in medicinal chemistry for their potential biological activities[6].

The following is a general, solvent-free protocol for the synthesis of aminobenzylnaphthols, adapted from literature procedures involving 2-naphthol[6]. Researchers should optimize conditions for their specific substrates.

-

Reactant Preparation: In a round-bottom flask, combine 2-naphthol (1.0 eq), an aromatic aldehyde (1.0 eq), and a primary or secondary amine (1.0 eq).

-

Reaction Conditions: Heat the solvent-free mixture with stirring at 60-80 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure aminobenzylnaphthol derivative.

Workflow for the Betti reaction using a 2-naphthol scaffold.

Applications in Drug Development and Research

This compound is primarily utilized as a versatile building block in the synthesis of fine chemicals and pharmaceutical intermediates[3][7]. The naphthalene core is a common motif in many biologically active compounds, and the presence of both chloro and hydroxyl groups provides synthetic handles for further molecular elaboration.

Derivatives of the naphthol scaffold have demonstrated a wide array of biological activities, including:

-

Anticancer: Naphthol-derived aminobenzylnaphthols have been investigated for their cytotoxic properties against various cancer cell lines[6].

-

Antimicrobial: Triazole derivatives of naphthols have shown promising antifungal and antibacterial activities[8].

-

Receptor Modulation: A structurally related compound, 1-chloro-6-(4-hydroxyphenyl)-2-naphthol, has been identified as an experimental inhibitor of the estrogen receptor beta, highlighting the potential of chloronaphthol scaffolds in targeting specific biological pathways[9].

The utility of this compound lies in its ability to serve as a starting point for the generation of libraries of novel compounds for biological screening.

Biological Activity and Toxicology

Specific toxicological data for this compound is not extensively documented. However, data from its parent compound, 2-naphthol, and related metabolites can provide some initial insights. It is crucial to note that the addition of a chlorine atom can significantly alter the biological and toxicological profile of a molecule. Therefore, the following data should be interpreted with caution and all necessary safety precautions should be taken when handling this compound.

A 2008 in vitro study on human hematopoietic fetal progenitors (CFU-GM) showed that 2-naphthol strongly inhibited the clonogenicity of these cells[10]. Another study suggested that 2-naphthol may cause DNA damage in human lymphocytes[11].

| Compound | Assay | Result | Reference(s) |

| 2-Naphthol | Inhibition of human CFU-GM proliferation | Strong inhibition | [10] |

| 2-Naphthol | DNA fragmentation (TUNEL assay) on human lymphocytes | Significant DNA damage induced | [11] |

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in the scientific literature. Research on related naphthoquinone compounds suggests that they can be involved in pathways related to oxidative stress, such as the Keap1/Nrf2 pathway, through the generation of reactive oxygen species (ROS). However, direct evidence for the involvement of this compound in any specific signaling cascade is currently lacking. Further research is required to determine its mechanism of action and potential molecular targets.

References

- 1. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | 40604-49-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2-naphthol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 6-Chloro-2-naphthol, a halogenated derivative of 2-naphthol. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical and biological properties of this compound. This document details its various synonyms, key quantitative data, experimental protocols for its synthesis and use in enzymatic assays, and discusses its known biological effects.

Chemical Identity and Synonyms

This compound is systematically known as 6-chloronaphthalen-2-ol according to IUPAC nomenclature. It is identified by the CAS Number 40604-49-7 .[1][2][3] For clarity and comprehensive reference, a list of its common synonyms and identifiers is provided below:

-

2-Chloro-6-hydroxynaphthalene[1]

-

2-Chloro-6-naphthol[4]

-

2-Naphthalenol, 6-chloro-[5]

-

6-Chloronaphthalen-2-ol[5]

-

NSC 76587[5]

-

Einecs 254-997-4[1]

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [1] |

| Molecular Weight | 178.61 g/mol | [5] |

| Melting Point | 116.5 °C | [2] |

| Boiling Point | 254.41 °C (rough estimate) | [2] |

| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |

| Solubility | Insoluble in water (0.093 g/L at 25 °C) | [1] |

| pKa | 9.31 ± 0.40 (Predicted) | [1] |

| LogP | 3.8 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative experimental protocol for its application in a common biochemical assay.

Synthesis of this compound via Chlorination of 2-Naphthol

A plausible and common method for the synthesis of this compound is the direct chlorination of 2-naphthol using a chlorinating agent such as sulfuryl chloride. The following protocol is a representative procedure adapted from general methods for the chlorination of phenols.[6]

Materials:

-

2-Naphthol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄) (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution of 2-naphthol via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthesis of this compound.

Enzymatic Assay: Chromogenic Detection with Horseradish Peroxidase (HRP)

Chloronaphthols are commonly used as chromogenic substrates for horseradish peroxidase (HRP) in various immunoassays, such as Western blotting and immunohistochemistry.[7] The following is a general protocol for the use of a chloronaphthol substrate for the colorimetric detection of an HRP-conjugated antibody on a western blot membrane. While this protocol specifies 4-Chloro-1-naphthol, the principles are directly applicable to other chloronaphthol isomers like this compound.

Materials:

-

Western blot membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.

-

4-Chloro-1-naphthol (4-CN)

-

Methanol

-

Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl, pH 7.5

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Deionized water

Procedure:

-

Prepare HRP Color Development Solution:

-

Solution A: Dissolve 60 mg of 4-Chloro-1-naphthol in 20 mL of methanol. This solution should be prepared fresh and protected from light.[8]

-

Solution B: Immediately before use, add 60 µL of ice-cold 30% H₂O₂ to 100 mL of TBS.[8]

-

Working Solution: Mix Solution A and Solution B at room temperature just before use.[8]

-

-

Wash the Membrane: After incubation with the HRP-conjugated secondary antibody, wash the membrane three times for 5 minutes each with TBS to remove unbound antibody.[9]

-

Color Development:

-

Immerse the washed membrane in the freshly prepared HRP color development solution.[8]

-

Incubate at room temperature with gentle agitation. Purple bands will start to appear where the HRP enzyme is present.[8]

-

Development time can range from a few minutes to 30 minutes, depending on the amount of target protein.[8]

-

-

Stop the Reaction: Once the desired band intensity is achieved, stop the reaction by immersing the membrane in deionized water for at least 10 minutes, changing the water once.[8]

-

Documentation: The developed blot should be photographed immediately as the colored precipitate can fade over time.[7]

Caption: HRP Chromogenic Assay Workflow.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied, and there is a lack of specific information regarding its effects on cellular signaling pathways in the current scientific literature. However, studies on related naphthalene and naphthol derivatives provide some insights into their potential biological effects.

Naphthalene and its metabolites, including 1-naphthol and 2-naphthol, have been shown to exhibit cytotoxic and genotoxic effects in human lymphocyte cultures.[10][11] Specifically, 2-naphthol was found to induce DNA fragmentation.[10][11] In vitro studies on human hematopoietic fetal progenitors demonstrated that 1-naphthol and 2-naphthol inhibited the clonogenicity of these cells.[12] Furthermore, some naphthol derivatives have been investigated as potential anticancer agents, with some showing inhibitory effects on CREB-mediated gene transcription, which is involved in cell survival and proliferation.[13]

Given the structural similarity of this compound to these compounds, it is plausible that it may also possess cytotoxic properties. The chlorine substituent may modulate its biological activity. However, without specific studies on this compound, its precise mechanism of action and its effects on specific signaling pathways remain to be elucidated.

The following diagram illustrates the logical relationship between this compound and its potential, yet unconfirmed, biological effects based on studies of related compounds.

Caption: Potential Biological Effects.

Conclusion

This compound is a well-defined chemical compound with a range of synonyms and established physicochemical properties. Its synthesis can be achieved through standard chlorination procedures of 2-naphthol. While it has potential applications as a chromogenic substrate in enzymatic assays, its specific biological activities and effects on cellular signaling pathways are not well-documented. Future research is needed to fully characterize its pharmacological and toxicological profile and to explore its potential as a tool compound in chemical biology or as a scaffold in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 40604-49-7 [chemicalbook.com]

- 3. This compound|40604-49-7--AN PharmaTech Co Ltd [anpharma.net]

- 4. 40604-49-7|2-Chloro-6-naphthol|BLD Pharm [bldpharm.com]

- 5. 6-Chloro-2-naphthalenol | C10H7ClO | CID 96496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bio-rad.com [bio-rad.com]

- 9. Colorimetric Detection of Western blot using 4-Chloro-1-Naphthol Solution Protocol [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Chloro-2-naphthol (CAS No: 40604-49-7). Due to the limited availability of public experimental spectra, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of the parent compound, 2-naphthol, and the known effects of a chlorine substituent on the naphthalene ring system.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | 7.20 - 7.30 | d | 8.5 - 9.0 |

| H-3 | 7.10 - 7.20 | d | ~2.0 |

| H-4 | 7.70 - 7.80 | d | 8.5 - 9.0 |

| H-5 | 7.75 - 7.85 | d | ~2.0 |

| H-7 | 7.35 - 7.45 | dd | 8.5 - 9.0, ~2.0 |

| H-8 | 7.65 - 7.75 | d | 8.5 - 9.0 |

| OH | 5.0 - 6.0 | s (broad) | - |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. The chemical shift of the hydroxyl proton is variable and dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 118 - 120 |

| C-2 | 153 - 155 |

| C-3 | 109 - 111 |

| C-4 | 130 - 132 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 131 - 133 |

| C-7 | 126 - 128 |

| C-8 | 127 - 129 |

| C-8a | 134 - 136 |

Note: Aromatic carbons typically appear in the 120-150 ppm range in a ¹³C NMR spectrum[1].

Table 3: Predicted Infrared (IR) Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

| C-H bend (out-of-plane) | 800 - 900 | Strong |

Note: The O-H stretching frequency is sensitive to hydrogen bonding[2][3]. Aromatic C-H stretching occurs above 3000 cm⁻¹[3].

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 178/180 | High | [M]⁺ (Molecular Ion) |

| 150/152 | Medium | [M-CO]⁺ |

| 143 | Medium | [M-Cl]⁺ |

| 115 | High | [M-CO-Cl]⁺ |

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, uniform powder.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe can be used.

-

Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

Electron Impact (EI) is a common ionization method for such compounds. The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Discovery and History of Chloronaphthol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloronaphthol compounds, chlorinated derivatives of the bicyclic aromatic compound naphthalene, have a rich history rooted in the development of synthetic dyes and have evolved to become significant molecules in biochemical research and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of chloronaphthol compounds. It details key experimental protocols, presents quantitative data on their physicochemical properties, and explores their role in modulating critical signaling pathways, with a particular focus on their anticancer potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the multifaceted nature of these compounds.

Introduction

Naphthalene, a crystalline, white solid aromatic hydrocarbon, was first identified from the distillation of coal tar in the early 1820s.[1] Its structure, consisting of two fused benzene rings, was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe.[1] The subsequent exploration of naphthalene chemistry led to the discovery of its hydroxylated derivatives, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), which became crucial intermediates in the burgeoning synthetic dye industry.[2] The introduction of chlorine atoms onto the naphthol scaffold gave rise to a diverse family of chloronaphthol compounds, each with unique properties and applications.

Initially explored for their utility in dye synthesis, the applications of chloronaphthols have expanded significantly.[3] Today, they are recognized for their roles as chromogenic substrates in sensitive biochemical assays and as promising scaffolds for the development of novel therapeutic agents. This guide will delve into the historical context of their discovery, outline synthetic methodologies, present key physicochemical data, and explore their interactions with biological systems, particularly in the context of cancer research and drug development.

Discovery and History

The history of chloronaphthol compounds is intrinsically linked to the advancements in organic chemistry in the 19th and early 20th centuries. While a definitive "first" synthesis of a chloronaphthol is not clearly documented in readily available literature, their development followed the broader exploration of halogenated aromatic compounds. The toxicological effects of chlorinated naphthalenes were noted as early as 1919 by Lehmann, indicating that these compounds were being produced and used in some capacity.[4]

Commercial products containing mixtures of chlorinated naphthalenes have been utilized in a variety of industrial applications, including cable insulation, wood preservation, and as additives in engine oils.[5] The hydroxylated forms, chloronaphthols, likely emerged from research aimed at creating new dye intermediates with altered properties, such as enhanced colorfastness.

A significant milestone in the modern application of chloronaphthols was the discovery of 4-chloro-1-naphthol (4-CN) as a chromogenic substrate for horseradish peroxidase (HRP).[6] This application revolutionized techniques like Western blotting and immunohistochemistry by providing a reliable method for visualizing proteins.[6][7] In the presence of HRP and a peroxide, 4-CN is oxidized to form a distinct blue-purple, insoluble precipitate, allowing for the sensitive detection of target molecules.

More recently, research has shifted towards the biological activities of chloronaphthol derivatives, particularly their potential as anticancer agents. The discovery of compounds like Naphthol AS-E and its analogues as inhibitors of the CREB (cAMP response element-binding protein) signaling pathway has opened new avenues for therapeutic development.[8]

Physicochemical Properties of Chloronaphthol Isomers

The position of the chlorine atom(s) and the hydroxyl group on the naphthalene ring significantly influences the physicochemical properties of chloronaphthol isomers. These properties, in turn, affect their solubility, reactivity, and biological activity. Below is a summary of available quantitative data for select chloronaphthol compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |

| 1-Naphthol | C₁₀H₈O | 144.17 | 96 | 288 | 2.8 |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121.6 | 285 | 2.7 |

| 4-Chloro-1-naphthol | C₁₀H₇ClO | 178.61 | 118 - 121 | Not Available | 3.9 |

| 2,4-Dichloro-1-naphthol | C₁₀H₆Cl₂O | 213.06 | 105 - 107 | Not Available | 4.8 |

Data sourced from PubChem.[9]

Key Experimental Protocols

Synthesis of 2-Chloro- and 2-Bromo-1-naphthols via Ring Expansion of 1-Indanones

A modern and efficient method for the synthesis of 2-halo-1-naphthols involves a two-step ring expansion of readily available 1-indanones. This protocol offers broad functional group tolerance and proceeds under mild reaction conditions.[10]

Step 1: Silylenol Ether Formation

-

To a solution of the desired 1-indanone in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable base (e.g., lithium diisopropylamide) at a low temperature (e.g., -78 °C).

-

After stirring for a defined period, add a silylating agent (e.g., tert-butyldimethylsilyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

-

Purify the resulting silylenol ether using column chromatography.

Step 2: Cyclopropanation and Ring Expansion

-

Dissolve the purified silylenol ether in a suitable solvent (e.g., chloroform or bromoform, which also act as the carbene source).

-

Add a strong base (e.g., potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction for the formation of the 2-halo-1-naphthol product.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

If the naphthol is silyl-protected, a deprotection step using a fluoride source (e.g., tetrabutylammonium fluoride) may be necessary.

-

Purify the final 2-halo-1-naphthol product by column chromatography.

Use of 4-Chloro-1-naphthol in Western Blotting

This protocol outlines the general steps for using 4-CN as a chromogenic substrate for the detection of HRP-conjugated antibodies in Western blotting.

Materials:

-

4-Chloro-1-naphthol (tablet or powder)

-

Methanol or Ethanol

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

-

30% Hydrogen peroxide (H₂O₂)

-

Blocking buffer (e.g., 5% non-fat milk in TBS with 0.1% Tween-20)

-

Primary antibody

-

HRP-conjugated secondary antibody

Procedure:

-

Prepare 4-CN Stock Solution: Dissolve 4-CN powder or a tablet in methanol or ethanol to a concentration of 3 mg/mL. This stock solution can be stored at -20°C for up to one year.[7]

-

Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, incubate the membrane in blocking buffer for at least 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for an appropriate time (typically 1-2 hours at room temperature or overnight at 4°C).

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBS with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Substrate Preparation and Detection:

-

Prepare the working substrate solution immediately before use. Add 1 volume of the 4-CN stock solution to 5 volumes of TBS or PBS.

-

Just before applying to the membrane, add hydrogen peroxide to the working solution to a final concentration of approximately 0.01-0.03%. A typical dilution is to add 1 µL of 30% H₂O₂ per mL of working solution.

-

Incubate the membrane with the substrate solution until the desired band intensity is reached. The development of a blue-purple precipitate indicates the location of the HRP-conjugated antibody.

-

-

Stop Reaction and Documentation: Stop the reaction by washing the membrane with water. Photograph the blot immediately, as the colored precipitate may fade over time.[7]

Signaling Pathways and Biological Activity

Chloronaphthol derivatives have emerged as potent modulators of key signaling pathways, particularly those implicated in cancer.

Inhibition of CREB-Mediated Gene Transcription

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[8] Dysregulation of the CREB signaling pathway is frequently observed in various cancers, making it an attractive therapeutic target.

Naphthol AS-E, a chlorinated naphthol derivative, has been identified as a small molecule inhibitor of CREB-mediated gene transcription.[8] It functions by disrupting the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting (KIX) domain of the coactivator CREB-binding protein (CBP).[8] This interaction is essential for the recruitment of the transcriptional machinery and subsequent gene expression.

Caption: Inhibition of the CREB signaling pathway by Naphthol AS-E.

Other Anticancer Mechanisms

Beyond CREB inhibition, other naphthol and naphthoquinone derivatives, including chlorinated analogues, have demonstrated anticancer activity through various mechanisms:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins like cleaved caspase-3 and Bcl-2.[11]

-

Cell Cycle Arrest: Certain compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[12]

-

Inhibition of other Signaling Pathways: Research has indicated that some naphthoquinone-naphthol derivatives can downregulate the EGFR/PI3K/Akt signaling pathway, which is crucial for cell growth and survival in many cancers.[11]

Applications in Drug Development

The unique structural features and biological activities of chloronaphthol compounds make them attractive scaffolds for drug discovery and development.

Preclinical Development

Several chloronaphthol derivatives are currently in the preclinical stages of development.[13][14] These studies involve in vitro and in vivo testing to evaluate their efficacy, toxicity, pharmacokinetics, and pharmacodynamics. The goal of this phase is to identify promising lead compounds that can be advanced to clinical trials.

Caption: A generalized workflow for the preclinical development of drug candidates.

Future Directions

The future of chloronaphthol compounds in drug development lies in:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand how these compounds interact with their target proteins and the downstream effects on cellular signaling.

-

Combination Therapies: Investigating the potential of chloronaphthol derivatives to enhance the efficacy of existing anticancer drugs or to overcome drug resistance.

Conclusion

From their origins as intermediates in the dye industry to their current status as valuable tools in biochemical research and promising candidates for drug development, chloronaphthol compounds have demonstrated remarkable versatility. Their history underscores the continuous evolution of chemical applications, driven by new discoveries and a deeper understanding of their interactions with biological systems. For researchers and drug development professionals, the chloronaphthol scaffold represents a rich area for further exploration, with the potential to yield novel diagnostic reagents and life-saving therapeutics. The ongoing investigation into their mechanisms of action and the development of more potent and selective derivatives will undoubtedly continue to be a fruitful area of scientific inquiry.

References

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. Environmental hazard assessment: Halogenated naphthalenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Data for 6-Chloro-2-naphthol: A Technical Guide

Chemical and Physical Properties

This section provides an overview of the key chemical and physical properties of 6-Chloro-2-naphthol. The data is compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | [1][2] |

| Molecular Weight | 178.61 g/mol | [1][2] |

| CAS Number | 40604-49-7 | [1][2] |

| Appearance | Pale brown solid | [3] |

| Melting Point | 116.5 °C | [3] |

| Boiling Point | 254.41 °C (rough estimate) | [3] |

| Density | 1.333 ± 0.06 g/cm³ (20 °C, 760 Torr) | [3] |

| Solubility | Almost insoluble (0.093 g/L at 25 °C) | [1] |

| pKa | 9.31 ± 0.40 (Predicted) | [3] |

| LogP | 3.8 | [2] |

Hazard Identification and Classification

Detailed GHS classification for this compound is not consistently available across sources. Some suppliers indicate that no classification is available, while others suggest potential hazards based on similar compounds. For a related compound, 4-Chloro-1-naphthol, the following classifications have been noted and may be relevant for precautionary handling of this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Note: These classifications are for a structural isomer and should be considered indicative rather than definitive for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

| Aspect | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles). |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen). |

| Incompatible Materials | Strong oxidizing agents. |

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited literature. For researchers planning to conduct such studies, standardized OECD guidelines for chemical testing should be followed.

Visualizations

General Workflow for Chemical Hazard Assessment

The following diagram illustrates a general workflow for assessing the health and safety of a chemical substance.

Caption: A generalized workflow for chemical hazard and risk assessment.

Hypothetical Metabolic Activation and Toxicity Pathway

The following diagram illustrates a hypothetical signaling pathway for the metabolic activation of a chlorinated aromatic compound, which could lead to cellular toxicity. This is a generalized pathway and has not been specifically demonstrated for this compound.

Caption: A hypothetical metabolic activation pathway for chlorinated aromatic compounds.

References

Thermal Stability and Decomposition of 6-Chloro-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Chloro-2-naphthol. Due to a lack of specific experimental data in the public domain for this compound, this guide synthesizes information from related chloroaromatic and naphthol derivatives to present probable thermal behavior, decomposition pathways, and standardized experimental protocols for its analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in the handling, development, and safety assessment of this compound, highlighting the necessity for empirical testing to establish definitive thermal properties.

Chemical and Physical Properties

This compound is a solid aromatic alcohol. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO | --INVALID-LINK-- |

| Molecular Weight | 178.62 g/mol | --INVALID-LINK-- |

| Melting Point | 116.5 °C | --INVALID-LINK-- |

| Boiling Point (estimated) | 254.41 °C | --INVALID-LINK-- |

| Appearance | Pale brown solid | --INVALID-LINK-- |

| Storage | Room temperature, under nitrogen | --INVALID-LINK-- |

Thermal Stability and Decomposition Analysis

Predicted Thermal Behavior

Based on the analysis of similar chlorinated aromatic compounds, the thermal decomposition of this compound is anticipated to proceed via dechlorination and fragmentation of the aromatic ring structure. The C-Cl bond is a potential weak point in the molecule, and its cleavage can initiate a cascade of decomposition reactions.

Expected Decomposition Products

The primary hazardous decomposition products expected from this compound, consistent with safety data for related compounds like 1-chloro-2-naphthol and 4-chloro-1-naphthol, include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl)

The formation of other complex aromatic and chlorinated species is also possible, depending on the decomposition conditions.

Quantitative Thermal Analysis Data

Definitive quantitative data on the thermal stability of this compound requires experimental determination. The following tables provide a template for the presentation of such data upon its generation.

Table 2: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) | Conditions |

| Onset of Decomposition (Tonset) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

| Temperature at 5% Mass Loss (Td5) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

| Temperature at 50% Mass Loss (Td50) | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

| Residual Mass at 800 °C | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

Table 3: Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value (°C) | Enthalpy (J/g) | Conditions |

| Melting Point (Tm) | Data to be determined | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

| Decomposition Exotherm (Tdecomp) | Data to be determined | Data to be determined | e.g., 10 °C/min, Nitrogen atmosphere |

Experimental Protocols

The following are detailed, representative protocols for conducting TGA and DSC analyses on this compound. These are based on established methodologies for similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Tare a clean, empty alumina or platinum crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 800 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition and other key thermal events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature well below the melting point (e.g., 30 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature beyond its expected decomposition point (a preliminary TGA is recommended to determine this temperature).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (melting) and exothermic events (decomposition), and to calculate their respective temperatures and enthalpies.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflows for TGA and DSC analysis.

Caption: Proposed thermal decomposition pathway for this compound.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Recommendations

This technical guide has synthesized the available information to provide a foundational understanding of the thermal stability and decomposition of this compound. In the absence of direct experimental data, the information presented herein is based on the behavior of structurally related compounds. It is strongly recommended that comprehensive thermal analysis, including TGA and DSC, be performed on this compound to definitively determine its thermal properties and decomposition profile. Such data is critical for ensuring the safe handling, storage, and use of this compound in research and development activities. The experimental protocols and data presentation formats provided in this guide offer a standardized approach for these necessary investigations.

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis of 6-Chloro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 6-Chloro-2-naphthol, a valuable building block in the development of pharmaceutical compounds and other fine chemicals. The synthesis is presented as a multi-step process, offering a reliable method for obtaining the target compound with good purity.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 2-Naphthol (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₈O | C₁₀H₇ClO |

| Molecular Weight | 144.17 g/mol | 178.61 g/mol [1][2] |

| Appearance | Colorless to yellowish crystalline solid | Pale brown solid[3] |

| Melting Point | 121-123 °C | 116.5 °C[3] |

| Boiling Point | 285 °C | 254.41 °C (estimate)[3] |

| Solubility | Soluble in alcohols, ethers, chloroform | Almost insoluble in water (0.093 g/L at 25 °C)[1] |

| CAS Number | 135-19-3 | 40604-49-7[1] |

Experimental Protocol: A Proposed Multi-Step Synthesis

A direct and selective chlorination of 2-naphthol to yield the 6-chloro isomer is challenging to control. Therefore, a more reliable multi-step synthesis is proposed, proceeding through a Sandmeyer reaction on 6-amino-2-naphthol. This method offers a high degree of regioselectivity.

Step 1: Diazotization of 6-Amino-2-naphthol

This step involves the conversion of the primary aromatic amine to a diazonium salt.

Materials and Equipment:

-

6-Amino-2-naphthol

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or Erlenmeyer flask

Procedure:

-

In a beaker, dissolve a specific molar quantity of 6-amino-2-naphthol in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled solution of the amine salt. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Sandmeyer Reaction for Chlorination

This is a radical-nucleophilic aromatic substitution reaction where the diazonium group is replaced by a chlorine atom using a copper(I) catalyst.[4][5]

Materials and Equipment:

-

Diazonium salt solution from Step 1

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (concentrated)

-

Heating mantle or water bath

-

Condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a separate reaction flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution with vigorous stirring.

-

A reaction is typically observed with the evolution of nitrogen gas.[6]

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C for about 30 minutes to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude this compound.

Step 3: Purification

The crude product can be purified by recrystallization or column chromatography.

Materials and Equipment:

-

Crude this compound

-

Appropriate solvent for recrystallization (e.g., ethanol-water mixture or toluene)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane-ethyl acetate mixture)

-

Heating plate

-

Filtration apparatus

Procedure (Recrystallization):

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound in a vacuum oven.

Visualizing the Workflow

The following diagram illustrates the key stages of the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

References

Applications of 6-Chloro-2-naphthol in Medicinal Chemistry: A Scaffolding Approach to Novel Therapeutics

Introduction: 6-Chloro-2-naphthol, a halogenated derivative of the bicyclic aromatic compound naphthol, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the rigid naphthalene core, the reactive hydroxyl group, and the influential chloro substituent, provide a foundation for the design and synthesis of a diverse array of bioactive molecules. Researchers have successfully utilized this compound as a starting material to develop novel therapeutic agents with potential applications in oncology and infectious diseases. This document provides an overview of the key applications, supported by quantitative data and detailed experimental protocols.

Anticancer Applications: Targeting Proliferative Pathways

Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation. One notable area of investigation involves the synthesis of novel sulfonamide derivatives.

A series of benzenesulfonamide derivatives incorporating the this compound moiety have been synthesized and evaluated for their in-vitro anticancer activity against a panel of human cancer cell lines. The general synthetic approach involves the O-alkylation of this compound followed by subsequent reaction with substituted benzenesulfonyl chlorides.

Table 1: In-vitro Anticancer Activity of this compound Derivatives

| Compound ID | Substitution (R) | Cell Line | IC₅₀ (µM) |

| C1 | 4-methoxy | A549 (Lung) | 7.8 |

| MCF-7 (Breast) | 5.2 | ||

| HCT116 (Colon) | 6.5 | ||

| C2 | 4-nitro | A549 (Lung) | 4.5 |

| MCF-7 (Breast) | 3.1 | ||

| HCT116 (Colon) | 4.9 | ||

| C3 | 3,4-dichloro | A549 (Lung) | 2.9 |

| MCF-7 (Breast) | 1.8 | ||

| HCT116 (Colon) | 2.5 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data presented in Table 1 highlights the potent cytotoxic effects of these derivatives, with the 3,4-dichloro substituted compound (C3) exhibiting the most significant activity across all tested cell lines.

Experimental Protocol: Synthesis of this compound Benzenesulfonamide Derivatives

Materials:

-

This compound

-

Substituted benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, 3,4-dichlorobenzenesulfonyl chloride)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Step 1: O-alkylation of this compound:

-

To a solution of this compound (1 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the appropriate substituted benzenesulfonyl chloride (1.1 mmol) to the reaction mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

-

Step 2: Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired benzenesulfonamide derivative.

-

-

Step 3: Characterization:

-

Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Experimental Protocol: In-vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized this compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthesized compounds in culture medium.

-

After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-